Cas no 1314920-35-8 (3-(methoxymethoxy)pyrrolidine)

3-(methoxymethoxy)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- 3-(methoxymethoxy)pyrrolidine
- SCHEMBL6976787
- AKOS006353586
- 1314920-35-8
- EN300-1996698
-
- インチ: 1S/C6H13NO2/c1-8-5-9-6-2-3-7-4-6/h6-7H,2-5H2,1H3
- InChIKey: MWGPNRQVCPJJBW-UHFFFAOYSA-N
- SMILES: O(COC)C1CNCC1
計算された属性
- 精确分子量: 131.094628657g/mol
- 同位素质量: 131.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 3
- 複雑さ: 77.5
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.2
- トポロジー分子極性表面積: 30.5Ų
3-(methoxymethoxy)pyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1996698-0.1g |
3-(methoxymethoxy)pyrrolidine |
1314920-35-8 | 0.1g |
$678.0 | 2023-09-16 | ||
Enamine | EN300-1996698-1.0g |
3-(methoxymethoxy)pyrrolidine |
1314920-35-8 | 1g |
$1129.0 | 2023-06-03 | ||
Enamine | EN300-1996698-10.0g |
3-(methoxymethoxy)pyrrolidine |
1314920-35-8 | 10g |
$4852.0 | 2023-06-03 | ||
Enamine | EN300-1996698-1g |
3-(methoxymethoxy)pyrrolidine |
1314920-35-8 | 1g |
$770.0 | 2023-09-16 | ||
Enamine | EN300-1996698-0.05g |
3-(methoxymethoxy)pyrrolidine |
1314920-35-8 | 0.05g |
$647.0 | 2023-09-16 | ||
Enamine | EN300-1996698-0.25g |
3-(methoxymethoxy)pyrrolidine |
1314920-35-8 | 0.25g |
$708.0 | 2023-09-16 | ||
Enamine | EN300-1996698-5g |
3-(methoxymethoxy)pyrrolidine |
1314920-35-8 | 5g |
$2235.0 | 2023-09-16 | ||
Enamine | EN300-1996698-2.5g |
3-(methoxymethoxy)pyrrolidine |
1314920-35-8 | 2.5g |
$1509.0 | 2023-09-16 | ||
Enamine | EN300-1996698-0.5g |
3-(methoxymethoxy)pyrrolidine |
1314920-35-8 | 0.5g |
$739.0 | 2023-09-16 | ||
Enamine | EN300-1996698-5.0g |
3-(methoxymethoxy)pyrrolidine |
1314920-35-8 | 5g |
$3273.0 | 2023-06-03 |
3-(methoxymethoxy)pyrrolidine 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
3-(methoxymethoxy)pyrrolidineに関する追加情報
Introduction to 3-(methoxymethoxy)pyrrolidine (CAS No. 1314920-35-8)
3-(methoxymethoxy)pyrrolidine, identified by the Chemical Abstracts Service Number (CAS No.) 1314920-35-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic compound features a pyrrolidine core substituted with two methoxy groups, making it a versatile intermediate in the synthesis of various bioactive molecules. The unique structural properties of 3-(methoxymethoxy)pyrrolidine have garnered attention for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
The compound’s molecular structure consists of a six-membered ring containing one nitrogen atom, with two methoxy groups (-OCH₃) attached to the ring. This configuration imparts distinct electronic and steric characteristics, enabling its use as a building block in the construction of more complex molecules. The presence of multiple reactive sites on the 3-(methoxymethoxy)pyrrolidine framework allows for diverse chemical modifications, making it a valuable scaffold for drug discovery efforts.
In recent years, 3-(methoxymethoxy)pyrrolidine has been explored as a key intermediate in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The pyrrolidine moiety is particularly well-suited for binding to ATP pockets in kinases, while the methoxy groups can be further functionalized to enhance binding affinity and selectivity. Several studies have demonstrated the utility of this compound in generating lead compounds for small-molecule drug development.
One notable application of 3-(methoxymethoxy)pyrrolidine is in the synthesis of protease inhibitors, which play a crucial role in antiviral and anti-inflammatory therapies. The compound’s ability to mimic natural substrates within active sites has been leveraged to design molecules that disrupt pathogenic enzyme functions. For instance, derivatives of 3-(methoxymethoxy)pyrrolidine have shown promise in inhibiting viral proteases, contributing to the development of novel antiviral drugs.
The pharmaceutical industry has also explored 3-(methoxymethoxy)pyrrolidine as a precursor for central nervous system (CNS) drugs. Its lipophilic nature and ability to cross the blood-brain barrier make it an attractive candidate for neuroactive compounds. Researchers have utilized this scaffold to develop potential treatments for neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease, where modulation of kinase activity is believed to be beneficial.
Advances in computational chemistry have further enhanced the utility of 3-(methoxymethoxy)pyrrolidine in drug design. Molecular modeling studies have identified optimal substitution patterns on the pyrrolidine ring that improve binding interactions with target proteins. These insights have guided synthetic efforts toward high-affinity ligands with reduced off-target effects.
The synthesis of 3-(methoxymethoxy)pyrrolidine typically involves multi-step organic reactions, starting from readily available pyrrolidine derivatives. Recent innovations in catalytic methods have streamlined its production, making it more accessible for industrial-scale applications. These advancements have enabled faster screening processes for identifying novel drug candidates incorporating this motif.
Another area where 3-(methoxymethoxy)pyrrolidine has made significant contributions is in the development of antimicrobial agents. The structural flexibility of this compound allows for modifications that enhance its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways. Such derivatives hold promise for addressing rising antibiotic resistance challenges by targeting unique bacterial mechanisms.
The role of 3-(methoxymethoxy)pyrrolidine in materials science is also emerging as an exciting frontier. Its incorporation into polymers and coatings has been investigated for improving material properties such as biodegradability and mechanical strength. These applications highlight the broad utility of this compound beyond pharmaceuticals.
Ongoing research continues to uncover new possibilities for 3-(methoxymethoxy)pyrролидин, particularly in personalized medicine approaches. By tailoring derivatives based on patient-specific biomarkers, clinicians may be able to develop more effective treatments with minimized side effects. The compound’s adaptability makes it an ideal candidate for such bespoke therapeutic strategies.
In conclusion, 3-(methoxymethoxy)pyrролидин (CAS No. 1314920-35-8) represents a cornerstone molecule in modern chemical biology and drug discovery. Its unique structural features and synthetic versatility have positioned it as a pivotal intermediate in developing innovative therapeutics across multiple disease areas. As research progresses, the full potential of this compound is expected to expand further, driving advancements that benefit global health.
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